

Crystal Structure of Methazolamide Bound to Carbonic Anhydrase II: A Technical Guide

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Compound of Interest

Compound Name: Methazolamide

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This technical guide provides an in-depth analysis of the crystal structure of **methazolamide** bound to human carbonic anhydrase II (hCA II), a key interaction in the therapeutic management of glaucoma and other conditions. This document details the structural basis of this interaction, the experimental protocols used to determine the structure, and the quantitative data that defines the binding affinity.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Human carbonic anhydrase II (hCA II) is a well-characterized isoform and a prominent drug target. **Methazolamide**, a sulfonamide derivative, is a potent inhibitor of hCA II, and understanding its binding mechanism at an atomic level is crucial for the rational design of novel and more selective inhibitors. This guide focuses on the joint X-ray/neutron crystal structure of the hCA II-**methazolamide** complex, which provides unprecedented detail into the hydrogen-bonding network and solvent displacement upon drug binding.^[1]

Quantitative Data

The following tables summarize the key quantitative data associated with the crystal structure and binding affinity of **methazolamide** to human carbonic anhydrase II.

Table 1: Crystallographic Data for the hCA II-**Methazolamide** Complex

Parameter	Value	Reference
PDB ID	5C8I	[2]
Resolution (Å)	1.56 (X-ray), 2.2 (Neutron)	[1][2]
R-Value Work	0.204	[2]
R-Value Free	0.221	[2]
R-cryst (Neutron)	~16.0%	[1]
Space Group	P2 ₁	
Unit Cell Dimensions (Å, °)	a=42.7, b=41.8, c=72.9, α=90, β=104.6, γ=90	

Table 2: Binding Affinity of **Methazolamide** for Carbonic Anhydrase Isoforms

Isoform	K _i (nM)	Reference
Human Carbonic Anhydrase II (hCA II)	14	[3]

Experimental Protocols

The experimental procedures for the determination of the hCA II-**methazolamide** crystal structure are outlined below.

Protein Expression and Purification

Recombinant human carbonic anhydrase II was expressed in Escherichia coli BL21 (DE3) cells using a pET-32b plasmid vector. The purification process involved affinity chromatography, followed by size-exclusion chromatography to ensure a high degree of purity.

Crystallization

Crystals of the hCA II-**methazolamide** complex were grown using the hanging drop vapor diffusion method.

- Protein Solution: Purified hCA II at a concentration of 10-20 mg/mL.
- Precipitant Solution: 1.6 M sodium citrate, 50 mM Tris-HCl pH 8.0.
- Procedure: Drops containing a 1:1 ratio of protein and precipitant solution were equilibrated against the precipitant solution at room temperature (298 K). Crystals typically appeared within five weeks. The crystals were then soaked overnight in a solution containing ~1 mM **methazolamide**. For neutron diffraction studies, the labile hydrogen atoms were exchanged with deuterium by vapor diffusion.[\[1\]](#)

X-ray and Neutron Data Collection

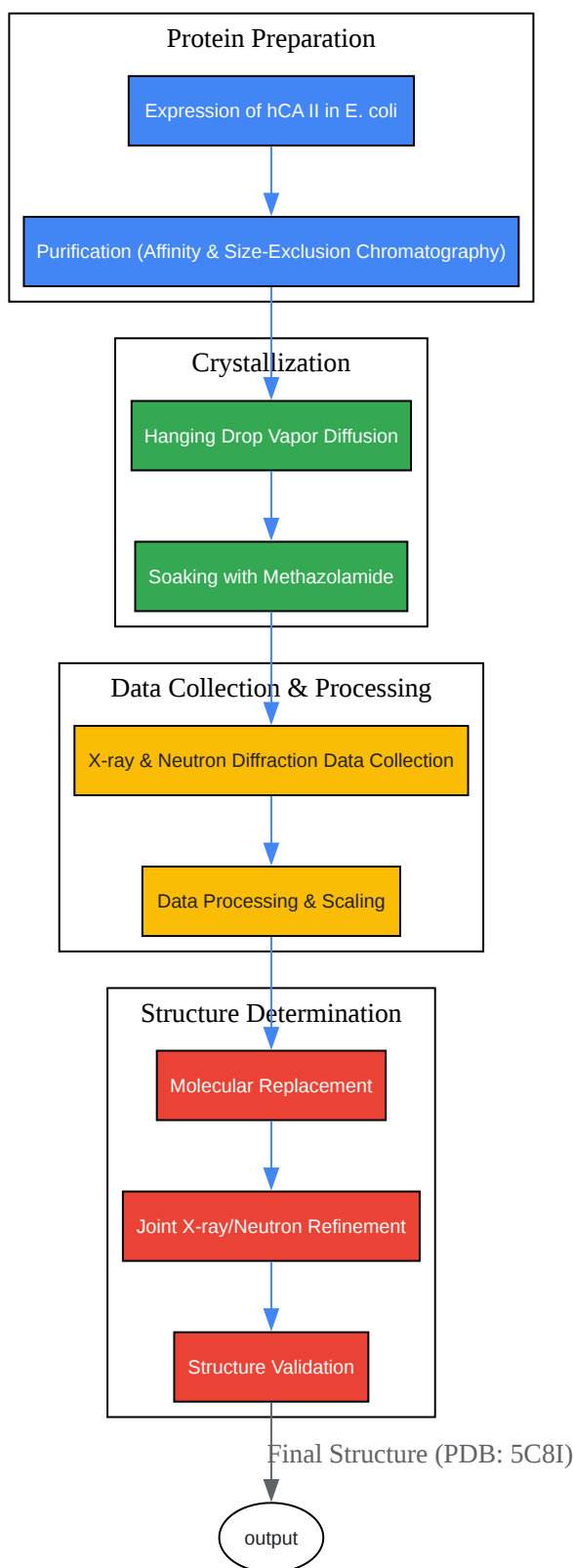
- X-ray Diffraction: Data were collected at a synchrotron source. The crystals were cryo-protected before being flash-cooled in liquid nitrogen.
- Neutron Diffraction: A large crystal (~0.7 mm³) was mounted in a quartz capillary. Data were collected at room temperature.

Structure Determination and Refinement

The structure was solved by molecular replacement using a previously determined structure of hCA II as a search model. The initial model was refined against the X-ray diffraction data, followed by joint refinement against both the X-ray and neutron data. This joint refinement allows for the accurate determination of hydrogen atom positions, providing a detailed view of the hydrogen-bonding network.[\[1\]](#)

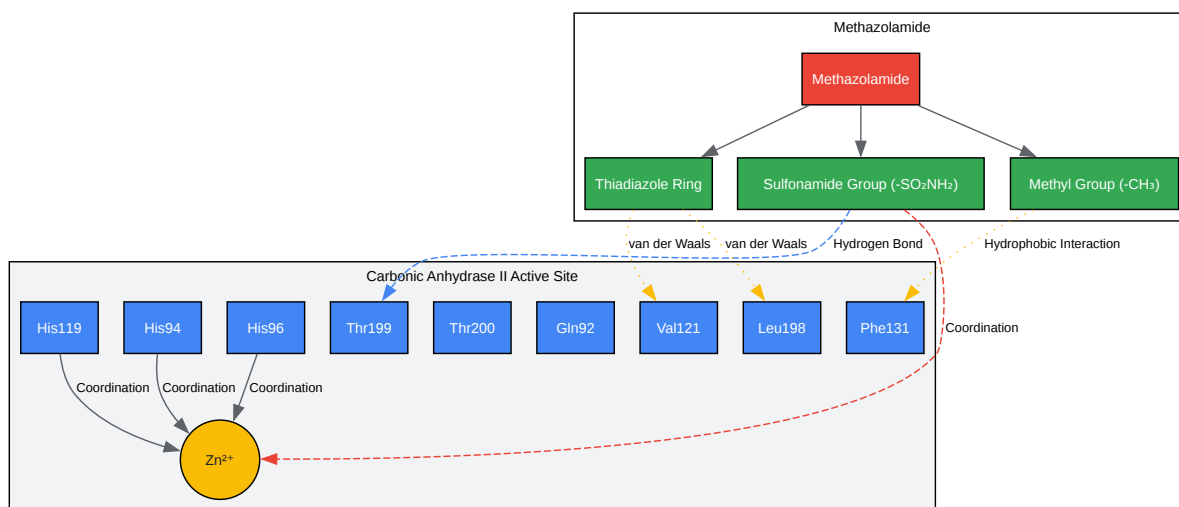
Visualizations

The following diagrams illustrate the experimental workflow and the key molecular interactions between **methazolamide** and carbonic anhydrase II.



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Experimental workflow for determining the crystal structure.



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